Potassium chlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

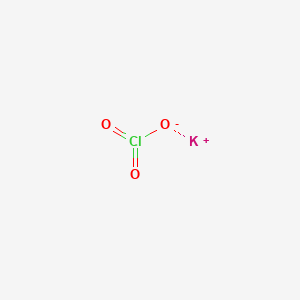

Potassium chlorate is an inorganic compound with the molecular formula KClO₃. In its pure form, it appears as a white crystalline solid. This compound is known for its strong oxidizing properties and has been widely used in various industrial applications, including safety matches, fireworks, and as a disinfectant .

Synthetic Routes and Reaction Conditions:

-

Liebig Process: This is the most common industrial method for producing this compound. In this process, chlorine gas is passed into hot calcium hydroxide, forming calcium chlorate. Potassium chloride is then added to precipitate this compound: [ 6 \text{Ca(OH)}_2 + 6 \text{Cl}_2 \rightarrow \text{Ca(ClO}_3\text{)}_2 + 5 \text{CaCl}_2 + 6 \text{H}_2\text{O} ] [ \text{Ca(ClO}_3\text{)}_2 + 2 \text{KCl} \rightarrow 2 \text{KClO}_3 + \text{CaCl}_2 ]

-

Electrolysis Method: this compound can also be produced by the electrolysis of potassium chloride. This method involves using carbon, platinum, or mixed metal oxide as the anode and titanium as the cathode in an aqueous solution of potassium chloride .

Types of Reactions:

-

Oxidation: this compound is a strong oxidizing agent. It decomposes upon heating to release oxygen gas and form potassium chloride: [ 2 \text{KClO}_3 \rightarrow 2 \text{KCl} + 3 \text{O}_2 ]

-

Reduction: In the presence of a reducing agent, this compound can be reduced to potassium chloride.

-

Decomposition: When heated in the presence of a catalyst like manganese dioxide, this compound decomposes more readily: [ 2 \text{KClO}_3 \xrightarrow{\text{MnO}_2} 2 \text{KCl} + 3 \text{O}_2 ]

Common Reagents and Conditions:

Catalysts: Manganese dioxide is commonly used to catalyze the decomposition of this compound.

Temperature: Decomposition typically occurs at temperatures above 400°C.

Major Products:

- Potassium Chloride (KCl)

- Oxygen Gas (O₂)

Mécanisme D'action

Target of Action

Potassium chlorate (KClO3) is a compound that primarily targets combustible materials . It is a strong oxidizing agent, meaning it readily donates oxygen in reactions .

Mode of Action

The mode of action of this compound involves the liberation of oxygen. When ignited, this compound decomposes to produce potassium chloride and oxygen . This oxygen can then react with other substances. For example, in safety matches, the liberated oxygen ignites the combustible substances in the match head .

Biochemical Pathways

This compound doesn’t directly interact with biological pathways in the human body. For instance, potassium channels play a role in controlling biochemical pathways that regulate cell proliferation .

Pharmacokinetics

Potassium chloride, a related compound, is used in medicine to treat hypokalemia . Its absorption, distribution, metabolism, and excretion (ADME) properties would be determined by factors such as dosage form and patient-specific characteristics .

Result of Action

The primary result of this compound’s action is the production of oxygen and the subsequent ignition of combustible materials . In a biological context, the potassium and chloride ions could potentially affect various cellular processes, but the specific effects would depend on the concentrations and the specific biological system involved .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, the decomposition of this compound is a thermal process that occurs at temperatures between 150-300°C . Additionally, the presence of a catalyst like manganese dioxide can facilitate the decomposition of this compound .

Applications De Recherche Scientifique

Potassium chlorate has a wide range of applications in scientific research:

- Chemistry: It is used as an oxidizing agent in various chemical reactions and in the preparation of oxygen in laboratories.

- Biology: this compound is used in the induction of flowering in certain plants, such as longan, by promoting floral induction .

- Medicine: It has been used as a disinfectant in medical mouthwashes and dentifrices .

- Industry: this compound is used in the production of safety matches, fireworks, and explosives. It is also used in oxygen candles and chemical oxygen generators .

Comparaison Avec Des Composés Similaires

- Sodium Chlorate (NaClO₃)

- Potassium Perchlorate (KClO₄)

- Potassium Chlorite (KClO₂)

- Potassium Nitrate (KNO₃)

Comparison:

- Oxidizing Strength: Potassium chlorate is a strong oxidizing agent, similar to sodium chlorate and potassium perchlorate. potassium perchlorate is more stable and less reactive than this compound.

- Applications: While this compound is widely used in safety matches and fireworks, potassium perchlorate is preferred in applications requiring greater stability, such as in pyrotechnics and propellants .

This compound stands out due to its balance of strong oxidizing properties and relatively easy decomposition, making it suitable for a variety of industrial and scientific applications.

Propriétés

Numéro CAS |

3811-04-9 |

|---|---|

Formule moléculaire |

ClHKO3 |

Poids moléculaire |

123.56 g/mol |

Nom IUPAC |

potassium;chlorate |

InChI |

InChI=1S/ClHO3.K/c2-1(3)4;/h(H,2,3,4); |

Clé InChI |

LVEGNRYEXNXVGQ-UHFFFAOYSA-N |

Impuretés |

Potassium chlorate contains at least 99% KClO3 ... . |

SMILES |

[O-]Cl(=O)=O.[K+] |

SMILES canonique |

OCl(=O)=O.[K] |

Point d'ébullition |

400 °C (decomposes) |

Color/Form |

Colorless, lustrous crystals or white granules or powder White monoclinic crystals |

Densité |

2.34 at 68 °F (USCG, 1999) 2.32 g/cu cm 2.3 g/cm³ |

melting_point |

680 °F (USCG, 1999) 368 °C |

Key on ui other cas no. |

3811-04-9 |

Description physique |

Potassium chlorate appears as a white crystalline solid. Forms a very flammable mixture with combustible materials. Mixture may be explosive if combustible material is very finely divided. Mixture may be ignited by friction. Contact with strong sulfuric acid may cause fires or explosions. May spontaneously decompose and ignite when mixed with ammonium salts. May explode under prolonged exposure to heat or fire. Used to make matches, paper, explosives, and many other uses. Potassium chlorate, aqueous solution appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. Ignites organic materials upon contact . DryPowder COLOURLESS CRYSTALS OR WHITE POWDER. |

Pictogrammes |

Oxidizer; Irritant; Environmental Hazard |

Numéros CAS associés |

7790-93-4 (Parent) |

Durée de conservation |

Stable under ordinary conditions of use and storage. |

Solubilité |

8.61 g/100 g water at 25 °C 1 g dissolves slowly in 16.5 ml water, 1.8 ml boiling water, about 50 ml glycerol; almost insol in alcohol SLIGHTLY SOL IN LIQUID AMMONIA; INSOL IN ACETONE; SOL IN ALKALIES In water, 70,000 mg/L at 25 °C Solubility in water, g/100ml: 7.3 |

Synonymes |

chloric acid chloric acid, potassium salt potassium chlorate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![azane;cobalt(3+);(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate](/img/structure/B1238822.png)

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(propanoyl)amino]propanoate](/img/structure/B1238825.png)

![3-(4-((E)-2-[4-(Didecylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B1238828.png)